molecular formula C27H30N8O B2373424 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one CAS No. 902290-38-4

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one

Cat. No. B2373424
CAS RN: 902290-38-4
M. Wt: 482.592
InChI Key: KSBGIJQYMCPVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is a useful research compound. Its molecular formula is C27H30N8O and its molecular weight is 482.592. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

Research on piperazine derivatives, such as those involving antifungal azoles, has shown significant antifungal activity against various fungal cultures. For instance, certain compounds have demonstrated effectiveness against Candida spp., including resistant strains, and Aspergillus spp., highlighting their potential in developing new antifungal agents (Upadhayaya et al., 2004).

Neuroprotective Applications

Derivatives of piperazine have been investigated for their neuroprotective properties, offering a novel therapeutic strategy for the treatment of neurodegenerative diseases such as Alzheimer's disease. These compounds have been shown to exhibit acetylcholinesterase inhibitory activity, antioxidative properties, and neuroprotection against neurotoxicity, suggesting their utility in multi-target therapeutic approaches (Lecanu et al., 2010).

Antidepressant and Antianxiety Applications

Certain novel piperazine derivatives have been synthesized and tested for their antidepressant and antianxiety activities. Studies involving behavioral tests on animals have indicated that these compounds can significantly reduce the duration of immobility times and exhibit antianxiety activity, pointing towards their potential use in treating mood disorders (Kumar et al., 2017).

Antimicrobial and Hypoglycemic Activities

N-(1-Adamantyl)carbothioamide derivatives, which include piperazine structures, have been synthesized and evaluated for their antimicrobial activity against pathogenic bacteria and yeast-like fungus Candida albicans. Additionally, some of these compounds have been tested for their hypoglycemic activity in diabetic rats, revealing their potential as potent antibacterial agents and in managing blood glucose levels (Al-Abdullah et al., 2015).

Antitubercular Agents

Efforts to discover potent antitubercular agents have led to the design, synthesis, and evaluation of various piperazine derivatives for their activity against Mycobacterium tuberculosis. Some of these compounds have shown promising results in vitro, offering new avenues for the development of effective antitubercular drugs (Naidu et al., 2016).

properties

CAS RN

902290-38-4

Molecular Formula

C27H30N8O

Molecular Weight

482.592

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one

InChI

InChI=1S/C27H30N8O/c1-18-8-6-11-22(19(18)2)32-14-16-33(17-15-32)25(36)13-7-12-24-29-30-27-34(24)23-10-5-4-9-21(23)26-28-20(3)31-35(26)27/h4-6,8-11H,7,12-17H2,1-3H3

InChI Key

KSBGIJQYMCPVTG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=CC=CC=C5C6=NC(=NN64)C)C

solubility

not available

Origin of Product

United States

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